molecular formula C15H17NO3 B2369686 (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one CAS No. 1322262-39-4

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one

Cat. No.: B2369686
CAS No.: 1322262-39-4
M. Wt: 259.305
InChI Key: JWJOYVYHMQZWSD-LUAWRHEFSA-N
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Description

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one is an organic compound that belongs to the oxazolone family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an oxazolone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene group can be reduced to form a saturated oxazolone derivative.

    Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated oxazolone.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxazolone ring is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzylidene group could play a role in binding to the target, while the oxazolone ring might be involved in the overall mechanism.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(tert-butyl)-4-(benzylidene)oxazol-5(4H)-one: Lacks the methoxy group, which might affect its biological activity.

    (Z)-2-(tert-butyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one: Has the methoxy group in a different position, potentially altering its reactivity and interactions.

    (Z)-2-(tert-butyl)-4-(2-hydroxybenzylidene)oxazol-5(4H)-one: The hydroxy group could introduce different hydrogen bonding interactions.

Uniqueness

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This structural feature might confer distinct properties compared to similar compounds.

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14-16-11(13(17)19-14)9-10-7-5-6-8-12(10)18-4/h5-9H,1-4H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJOYVYHMQZWSD-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2OC)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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